2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxyaniline group, an oxoethyl group, and two acetic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid typically involves the reaction of 4-methoxyaniline with oxoethyl compounds under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high efficiency and consistency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxyaniline group can participate in substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of 2,2’-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of 2,2’-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
2,2’-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a diagnostic tool.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2’-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Methylazanediyl)diacetic acid: A similar compound with a methyl group instead of the methoxyaniline group.
2,2’-((2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)ethyl)azanediyl)diacetic acid: Another related compound with a different substituent group.
Uniqueness
2,2’-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid is unique due to the presence of the methoxyaniline group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
80548-97-6 |
---|---|
Fórmula molecular |
C13H16N2O6 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
2-[carboxymethyl-[2-(4-methoxyanilino)-2-oxoethyl]amino]acetic acid |
InChI |
InChI=1S/C13H16N2O6/c1-21-10-4-2-9(3-5-10)14-11(16)6-15(7-12(17)18)8-13(19)20/h2-5H,6-8H2,1H3,(H,14,16)(H,17,18)(H,19,20) |
Clave InChI |
GCBKDUULKYJZKG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CN(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.